2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide
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Overview
Description
2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The presence of both pyridine and quinoline moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide typically involves the reaction of 2-methyl-4-quinolinecarboxylic acid with 3-aminopyridine. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline and pyridine derivatives.
Scientific Research Applications
2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism, leading to cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-methylquinoline-4-carboxamide
- N-(3-pyridyl)quinoline-4-carboxamide
- 2-methyl-N-(2-pyridyl)-4-quinolinecarboxamide
Uniqueness
2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide stands out due to its unique combination of pyridine and quinoline moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, higher binding affinity to molecular targets, and greater efficacy in biological assays .
Properties
Molecular Formula |
C16H13N3O |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-methyl-N-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C16H13N3O/c1-11-9-14(13-6-2-3-7-15(13)18-11)16(20)19-12-5-4-8-17-10-12/h2-10H,1H3,(H,19,20) |
InChI Key |
ZPFWCPCHJUVOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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